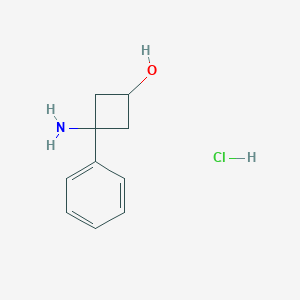

(1s,3s)-3-Amino-3-phenylcyclobutan-1-ol hydrochloride

Description

Properties

IUPAC Name |

3-amino-3-phenylcyclobutan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c11-10(6-9(12)7-10)8-4-2-1-3-5-8;/h1-5,9,12H,6-7,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXOVUERNTXNPJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C2=CC=CC=C2)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,3s)-3-Amino-3-phenylcyclobutan-1-ol hydrochloride typically involves the following steps:

Cyclobutane Ring Formation: The initial step involves the formation of the cyclobutane ring, which can be achieved through cycloaddition reactions.

Substitution Reactions: The introduction of the amino and phenyl groups can be accomplished through substitution reactions. For instance, the amino group can be introduced via nucleophilic substitution, while the phenyl group can be added through electrophilic aromatic substitution.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production of (1s,3s)-3-Amino-3-phenylcyclobutan-1-ol hydrochloride may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1s,3s)-3-Amino-3-phenylcyclobutan-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino and phenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens and alkyl halides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(1s,3s)-3-Amino-3-phenylcyclobutan-1-ol hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (1s,3s)-3-Amino-3-phenylcyclobutan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic processes.

Comparison with Similar Compounds

Similar Compounds

(1s,3s)-3-Amino-3-phenylcyclobutan-1-ol: The free base form of the compound.

(1s,3s)-3-Amino-3-phenylcyclobutan-1-ol acetate: An ester derivative.

(1s,3s)-3-Amino-3-phenylcyclobutan-1-ol sulfate: A sulfate salt form.

Uniqueness

(1s,3s)-3-Amino-3-phenylcyclobutan-1-ol hydrochloride is unique due to its specific chiral configuration and the presence of both amino and phenyl groups on the cyclobutane ring. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

(1s,3s)-3-Amino-3-phenylcyclobutan-1-ol hydrochloride is a chiral compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclobutane ring substituted with an amino group and a phenyl group, which contributes to its unique chemical properties. The IUPAC name is 3-amino-3-phenylcyclobutan-1-ol hydrochloride , with the molecular formula .

| Property | Value |

|---|---|

| Molecular Weight | 200.67 g/mol |

| Melting Point | Not specified |

| Purity | ≥ 95% |

| Storage Temperature | Room Temperature |

The biological activity of (1s,3s)-3-amino-3-phenylcyclobutan-1-ol hydrochloride is primarily attributed to its interactions with various enzymes and receptors. Preliminary studies indicate that it may act as an inhibitor or modulator of certain metabolic pathways, particularly those involving neurotransmitters.

Enzyme Interaction

Research has shown that this compound may interact with human ornithine aminotransferase (hOAT), an enzyme involved in amino acid metabolism and linked to cancer progression. Inhibition of hOAT has been associated with reduced tumor growth in models of hepatocellular carcinoma (HCC) and non-small cell lung cancer (NSCLC) .

Case Study: Neuroprotective Effects

A study investigated the neuroprotective effects of (1s,3s)-3-amino-3-phenylcyclobutan-1-ol hydrochloride in models of neurodegeneration. The compound demonstrated the ability to reduce oxidative stress markers and improve neuronal survival rates in vitro.

Table: Summary of Biological Activities

Research Findings

Recent investigations into the pharmacological properties of (1s,3s)-3-amino-3-phenylcyclobutan-1-ol hydrochloride have highlighted its potential as a therapeutic agent for neurological disorders. The compound's ability to penetrate the blood-brain barrier makes it a candidate for further studies targeting conditions such as Alzheimer's disease and Parkinson's disease.

Future Directions

Ongoing research aims to elucidate the detailed mechanisms by which (1s,3s)-3-amino-3-phenylcyclobutan-1-ol hydrochloride exerts its biological effects. Future studies will focus on:

- Clinical Trials : Evaluating safety and efficacy in human subjects.

- Mechanistic Studies : Understanding the specific pathways affected by the compound.

- Synthesis Optimization : Developing more efficient synthetic routes for large-scale production.

Q & A

Q. What synthetic strategies are recommended for achieving high enantiomeric purity in (1s,3s)-3-Amino-3-phenylcyclobutan-1-ol hydrochloride?

To synthesize the target compound with stereochemical fidelity, researchers should prioritize asymmetric catalysis or chiral resolution methods. For cyclobutane derivatives, ring-strain minimization during synthesis is critical. A stepwise approach could involve:

- Cyclization of phenyl-substituted precursors under controlled conditions to preserve the (1s,3s) configuration.

- Chiral auxiliary-assisted reactions to direct stereochemistry, followed by acid hydrolysis to yield the free base.

- Final hydrochloride salt formation via HCl gas exposure in anhydrous ethanol.

Characterization via chiral HPLC (e.g., using a Chiralpak® column) is essential to confirm ≥98% enantiomeric excess .

Q. How can the stereochemical configuration of (1s,3s)-3-Amino-3-phenylcyclobutan-1-ol hydrochloride be experimentally validated?

- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Mo-Kα radiation).

- NMR spectroscopy : Analyze coupling constants (e.g., ) between cyclobutane protons to confirm cis/trans relationships.

- Vibrational circular dichroism (VCD) : Compare experimental and computed spectra for chiral validation.

Cross-referencing with structurally similar compounds, such as (2S,3R)-2-amino-4-chloro-1-phenylbutan-3-ol hydrochloride, provides additional validation .

Q. What analytical methods are optimal for assessing purity and stability under varying storage conditions?

- HPLC-UV/ELSD : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA to detect impurities (<0.5%).

- Thermogravimetric analysis (TGA) : Monitor decomposition temperatures to establish storage guidelines (e.g., -20°C under nitrogen).

- Karl Fischer titration : Quantify hygroscopicity, as hydrochloride salts often absorb moisture, altering stability .

Advanced Research Questions

Q. How do computational models predict the bioactivity of (1s,3s)-3-Amino-3-phenylcyclobutan-1-ol hydrochloride, and what are their limitations?

- Molecular docking : Simulate interactions with targets like GABA receptors using AutoDock Vina. Parameterize partial charges via DFT (e.g., B3LYP/6-31G*).

- Limitations : Force fields may inadequately model cyclobutane ring strain or solvent effects. Validate predictions with surface plasmon resonance (SPR) binding assays .

Q. How can contradictions in reported reaction yields for derivatives of this compound be resolved?

- Design of experiments (DoE) : Systematically vary parameters (temperature, catalyst loading) to identify critical factors.

- In situ monitoring : Use ReactIR to track intermediate formation and optimize reaction quenching.

- Reproducibility protocols : Standardize purification (e.g., flash chromatography vs. recrystallization) to minimize batch variability .

Q. What role does cyclobutane ring strain play in the compound’s reactivity and pharmacological profile?

- Comparative reactivity studies : Contrast the compound’s stability with six-membered ring analogs (e.g., cyclohexanol derivatives) under acidic/oxidative conditions.

- Pharmacokinetics : Evaluate metabolic stability in liver microsomes; the rigid cyclobutane may reduce CYP450-mediated oxidation.

- Biological assays : Test affinity for aminergic receptors (e.g., β-adrenergic) to correlate ring strain with target engagement .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.